(E)-2-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)ethenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

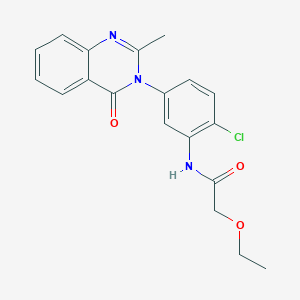

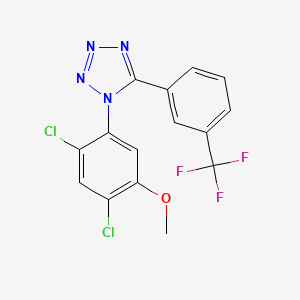

(E)-2-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)ethenesulfonamide, also known as 4-MTPT, is an organic compound that was first synthesized in the late 1980s. It is a member of the class of compounds known as thiophenesulfonamides and has a wide range of applications in scientific research.

Aplicaciones Científicas De Investigación

Anticancer Potential

- A study by (Reddy et al., 2013) revealed that certain analogues of (E)-2-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)ethenesulfonamide show potent cytotoxicity against a range of cancer cell lines, including drug-resistant ones. These compounds disrupt microtubule formation and mitotic spindles, indicating potential as anticancer agents.

Photodynamic Therapy in Cancer Treatment

- Research by (Pişkin et al., 2020) discusses the synthesis of zinc phthalocyanine derivatives substituted with (E)-2-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)ethenesulfonamide analogues. These compounds exhibit properties useful for photodynamic therapy in cancer treatment, including high singlet oxygen quantum yield.

Antagonistic Activity in Cardiovascular Research

- A study by (Harada et al., 2001) found that derivatives of (E)-2-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)ethenesulfonamide possess antagonistic activity against endothelin-A receptors, which can be significant in cardiovascular research and therapies.

Coordination Chemistry

- Research by (Fujita et al., 2004) indicates the utility of derivatives of (E)-2-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)ethenesulfonamide in coordination chemistry. These derivatives can be used in creating complex molecular structures for various chemical applications.

Chemoselective Synthesis and Isomer Separation

- Kumar et al. (2008) explored the chemoselective synthesis of isomers of (E)-2-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)ethenesulfonamide derivatives. This research highlights the compound's potential in advanced synthetic chemistry and isomer separation processes. (Kumar et al., 2008)

Treatment of Cerebral Vasospasm

- A study by (Zuccarello et al., 1996) demonstrated that derivatives of this compound can be effective in treating subarachnoid hemorrhage-induced cerebral vasospasm, which is a significant concern in neurosurgery and neurology.

Rheumatic Disease Treatment

- Baba et al. (1998) investigated the effectiveness of (E)-2-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)ethenesulfonamide derivatives in treating rheumatic diseases. Their findings contribute to the development of new disease-modifying antirheumatic drugs. (Baba et al., 1998)

Crystallography and Molecular Structure Analysis

- Studies like those by (Castro et al., 2013) focus on understanding the molecular structure and crystallography of (E)-2-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)ethenesulfonamide derivatives, providing insights into their physical and chemical properties.

Perovskite Solar Cells

- Research by (Li et al., 2014) indicates the use of thiophene-based derivatives, including those of (E)-2-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)ethenesulfonamide, in the development of high-efficiency perovskite solar cells.

Breast Cancer Treatment

- A study by (Putri et al., 2021) synthesized and evaluated a derivative of (E)-2-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)ethenesulfonamide as a potential anti-breast cancer agent, highlighting its application in oncology.

Propiedades

IUPAC Name |

(E)-2-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)ethenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3S2/c1-18-13-6-4-12(5-7-13)8-10-20(16,17)15-11-14-3-2-9-19-14/h2-10,15H,11H2,1H3/b10-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLCCJQDMEHTUNZ-CSKARUKUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=CS(=O)(=O)NCC2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/S(=O)(=O)NCC2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(5E)-4-oxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B3003252.png)

![1-(7-Methylimidazo[1,2-A]pyridin-3-YL)methanamine dihydrochloride](/img/structure/B3003261.png)

![1-(3-Nitrophenyl)-3-[(2-{[3-(3-nitrophenyl)-3-oxopropyl]sulfanyl}ethyl)sulfanyl]-1-propanone](/img/structure/B3003264.png)

![N-[2-[3-(4-Fluorophenyl)-6-oxopyridazin-1-yl]ethyl]-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B3003269.png)